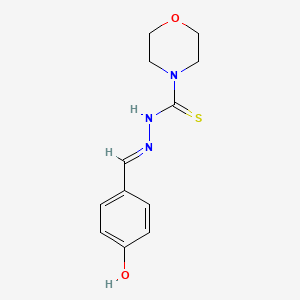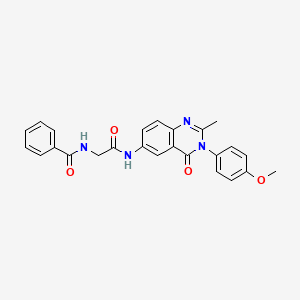
N-(2-((3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)amino)-2-oxoethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a type of benzamide, which are known for their wide range of bioactivities . Benzamides have been reported with antimicrobial, analgesic anticancer, carbonic anhydrase inhibitory, cholinesterase inhibitory activities and so on .
Synthesis Analysis
The synthesis of benzamides can be performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Chemical Reactions Analysis
The reaction for the synthesis of benzamides involves the direct condensation of benzoic acids and amines . The reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .Aplicaciones Científicas De Investigación
Pharmacological Activities of Quinazoline Derivatives
Quinazoline derivatives have been explored for their pharmacological potential, including diuretic, antihypertensive, and anti-diabetic activities. For instance, a study by Rahman et al. (2014) synthesized a series of N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) derivatives and evaluated their diuretic, antihypertensive, and anti-diabetic potential in rats, with some compounds exhibiting significant activity (Rahman et al., 2014).
Antimicrobial Applications
The antimicrobial properties of quinazoline derivatives have also been a significant area of research. Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives, including structures related to the quinazoline framework, and assessed their antimicrobial activities, finding good to moderate activities against various microorganisms (Bektaş et al., 2007).
Antitumor and Anticancer Potential
The antitumor and anticancer properties of quinazoline derivatives have been widely studied. For example, Marsham et al. (1989) discussed the synthesis of N10-propargylquinazoline antifolates with various substituents, evaluating their potential as thymidylate synthase inhibitors and their cytotoxicity against L1210 cells in culture, highlighting the therapeutic potential of these compounds in cancer treatment (Marsham et al., 1989).
Synthesis and Characterization
Research into the synthesis and characterization of quinazoline derivatives provides valuable insights into their potential applications. Ukrainets et al. (2014) detailed the synthesis of 4-hydroxyquinolones-2, offering a foundational approach to creating quinazoline-related compounds with specific structural features, which could have diverse applications in medicinal chemistry and drug development (Ukrainets et al., 2014).
Mecanismo De Acción
Target of Action
Similar compounds have been found to targetCathepsin S , a lysosomal cysteine protease . This enzyme plays a crucial role in antigen presentation, bone remodeling, and other cellular processes .
Biochemical Pathways
Given its potential target, it may influence theantigen presentation pathway and other processes regulated by Cathepsin S .
Pharmacokinetics
Similar compounds have shown variable absorption and distribution profiles
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. If it indeed targets Cathepsin S, it could potentially affect immune response, bone remodeling, and other cellular processes .
Direcciones Futuras
Benzamides, including the specific compound , draw great attention in novel drug design due to their wide range of bioactivities . They are used widely in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents . Therefore, the future directions for this compound could involve further exploration of its potential uses in these areas.
Propiedades
IUPAC Name |
N-[2-[[3-(4-methoxyphenyl)-2-methyl-4-oxoquinazolin-6-yl]amino]-2-oxoethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O4/c1-16-27-22-13-8-18(28-23(30)15-26-24(31)17-6-4-3-5-7-17)14-21(22)25(32)29(16)19-9-11-20(33-2)12-10-19/h3-14H,15H2,1-2H3,(H,26,31)(H,28,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATHDGLKCDCAOBC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)NC(=O)CNC(=O)C3=CC=CC=C3)C(=O)N1C4=CC=C(C=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


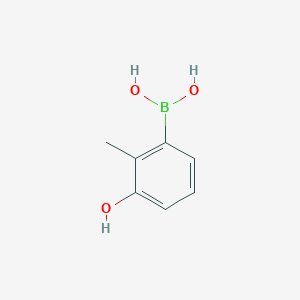
![4-[(4-Methoxyphenyl)diazenyl]isoxazole-3,5-diamine](/img/structure/B2410144.png)


![5-Ethoxyspiro[2.3]hexan-1-amine hydrochloride](/img/structure/B2410147.png)
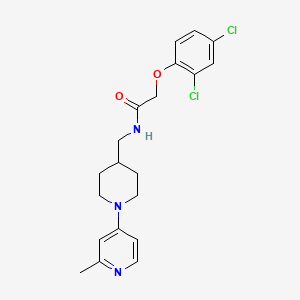
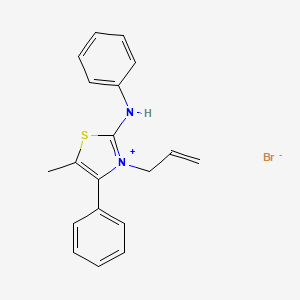
![N-[(4-methoxyphenyl)methyl]-4-[(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)methyl]piperidine-1-carboxamide](/img/structure/B2410153.png)
![N-(3,5-dimethylphenyl)-2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2410155.png)
![2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}-N-(3-methylphenyl)acetamide](/img/structure/B2410156.png)
![N-[3-(1,3-benzothiazol-2-yl)propyl]-3,6-dichloropyridine-2-carboxamide](/img/structure/B2410158.png)
![N-(2,5-dimethylphenyl)-2-[(5-pyridin-3-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2410160.png)
